molecular formula C5H14FN B14329755 1-Pentanamine, hydrofluoride CAS No. 102526-47-6

1-Pentanamine, hydrofluoride

Cat. No.: B14329755
CAS No.: 102526-47-6
M. Wt: 107.17 g/mol
InChI Key: DSVKMKARGMPEIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Pentanamine, hydrofluoride is an organic compound with the chemical formula C5H13N·HF It is a derivative of 1-pentanamine, where the amine group is protonated by hydrofluoric acid

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pentanamine, hydrofluoride can be synthesized by reacting 1-pentanamine with hydrofluoric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The general reaction is as follows: [ \text{C5H13N} + \text{HF} \rightarrow \text{C5H13N·HF} ]

Industrial Production Methods: In an industrial setting, the production of this compound involves the careful handling of hydrofluoric acid due to its highly corrosive nature. The process includes:

  • Mixing 1-pentanamine with hydrofluoric acid in a reaction vessel.
  • Maintaining the reaction temperature and pressure to optimize yield.
  • Purifying the product through distillation or crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Pentanamine, hydrofluoride undergoes various chemical reactions, including:

    Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as alkyl halides can be used in the presence of a base to facilitate substitution.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the amine group.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.

Major Products Formed:

    Substitution Reactions: Formation of substituted amines.

    Oxidation: Formation of corresponding nitriles or carboxylic acids.

    Reduction: Formation of primary amines or other reduced derivatives.

Scientific Research Applications

1-Pentanamine, hydrofluoride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 1-pentanamine, hydrofluoride exerts its effects involves the interaction of the protonated amine group with various molecular targets. The compound can participate in hydrogen bonding and electrostatic interactions, influencing the structure and function of biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-Pentanamine: The parent compound without the hydrofluoride group.

    1-Pentanamine, hydrochloride: A similar compound where the amine group is protonated by hydrochloric acid.

    Other Alkylamines: Compounds such as methylamine, ethylamine, and butylamine.

Uniqueness: 1-Pentanamine, hydrofluoride is unique due to the presence of the hydrofluoride group, which imparts distinct chemical and physical properties. This makes it particularly useful in specific applications where these properties are advantageous.

Properties

CAS No.

102526-47-6

Molecular Formula

C5H14FN

Molecular Weight

107.17 g/mol

IUPAC Name

pentan-1-amine;hydrofluoride

InChI

InChI=1S/C5H13N.FH/c1-2-3-4-5-6;/h2-6H2,1H3;1H

InChI Key

DSVKMKARGMPEIU-UHFFFAOYSA-N

Canonical SMILES

CCCCCN.F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.